molecular formula C9H11ClF3N B6592979 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride CAS No. 315-43-5

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride

Cat. No.: B6592979
CAS No.: 315-43-5
M. Wt: 225.64 g/mol
InChI Key: IWPCTLVNAZQVOX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is a fluorinated ethylamine derivative featuring an ortho-methylphenyl (o-tolyl) substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aromatic substituent governs electronic and steric interactions in chemical or biological systems .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPCTLVNAZQVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the reductive amination of 2,2,2-trifluoro-1-(o-tolyl)ethanone (1 ) using ammonia or ammonium acetate in the presence of a reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly employed to reduce the intermediate imine to the corresponding amine. The reaction proceeds via a two-step mechanism:

  • Condensation : The ketone reacts with ammonia to form an imine intermediate.

  • Reduction : LiAlH₄ selectively reduces the C=N bond to yield 2,2,2-trifluoro-1-(o-tolyl)ethanamine (2 ).

Key Parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 0–5°C during imine formation, followed by reflux (66°C for THF) during reduction.

  • Molar Ratios : Ketone:ammonia:LiAlH₄ = 1:1.2:1.5.

Yield and Purification

Laboratory-scale reactions typically achieve 75–85% yield after purification by recrystallization from ethanol-diethyl ether mixtures. Industrial processes enhance purity (>99%) using continuous flow reactors, which minimize side reactions and improve heat dissipation.

Table 1: Optimization of Reductive Amination

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–18 h2–4 h
Purity95–98%>99%
Throughput50–100 g/batch5–10 kg/day

Sulfonate Ester Displacement Method

Synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethyl Sulfonate

This route begins with 2,2,2-trifluoro-1-(o-tolyl)ethanol (3 ), which is converted to its sulfonate ester (4 ) using sulfonyl chlorides (e.g., mesyl chloride or tosyl chloride) in the presence of an organic base (e.g., triethylamine). The sulfonate group serves as a superior leaving group for subsequent nucleophilic displacement.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Temperature : 0–25°C.

  • Base : Triethylamine (1.2 eq).

Amination and Hydrochloride Formation

The sulfonate ester (4 ) undergoes amination with aqueous or gaseous ammonia in polar aprotic solvents (e.g., dimethylformamide, DMF). The resulting amine (2 ) is treated with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Sulfonate Ester Method Performance

StepYieldPurity (Pre-HCl)
Sulfonate Formation90–95%98%
Amination80–85%95%
HCl Salt Formation95%>99%

Grignard Reagent-Based Synthesis

Formation of o-Tolylmagnesium Bromide

A Grignard reagent is prepared by reacting o-bromotoluene with magnesium turnings in THF under inert conditions. This reagent is then coupled with trifluoroacetonitrile (5 ) to form 2,2,2-trifluoro-1-(o-tolyl)ethanimine (6 ), which is hydrolyzed to the ketone (1 ).

Critical Considerations :

  • Catalyst : Iron(III) acetylacetonate (Fe(acac)₃) enhances coupling efficiency.

  • Temperature : −10°C to 0°C to prevent premature hydrolysis.

Reductive Conversion to Amine

The ketone (1 ) is subjected to reductive amination as described in Section 1, yielding the target amine (2 ).

Table 3: Grignard Method Efficiency

StepYieldKey Challenge
Grignard Formation85–90%Moisture sensitivity
Ketone Synthesis75–80%Byproduct formation
Reductive Amination80–85%Catalyst cost

Comparative Analysis of Preparation Methods

Cost and Scalability

  • Reductive Amination : Low-cost reagents but requires high-purity ketone precursors. Ideal for medium-scale production.

  • Sulfonate Ester : Higher material costs due to sulfonyl chlorides but offers excellent scalability.

  • Grignard Approach : Economically viable only for high-volume synthesis due to catalyst expenses.

Environmental Impact

  • Waste Generation : The Grignard method produces significant magnesium waste, whereas reductive amination generates aluminum byproducts.

  • Solvent Recovery : Continuous flow systems in industrial reductive amination reduce solvent consumption by 40% compared to batch processes.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities utilize tubular flow reactors for reductive amination, achieving:

  • Residence Time : 30–60 minutes.

  • Productivity : 10–20 kg/day per reactor module.

Crystallization Optimization

The hydrochloride salt is purified via anti-solvent crystallization using ethanol-water systems. Key parameters include:

  • Cooling Rate : 0.5°C/min to prevent oiling out.

  • Seed Crystal Size : 10–20 µm for uniform crystal growth.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group enhances lipophilicity and reactivity, making it suitable for various chemical transformations:

  • Nucleophilic Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitutions, allowing for the formation of diverse derivatives.
  • Reactivity with Biological Targets : Preliminary studies suggest potential interactions with enzymes and receptors due to its structural features.

Medicinal Chemistry

Research indicates that compounds similar to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride may exhibit biological activity:

  • Potential Drug Development : The compound's properties make it a candidate for further investigation as a pharmaceutical intermediate.
  • Binding Affinity Studies : Interaction studies focus on its binding affinity with biological targets, which could lead to novel therapeutic agents.

Material Science

Due to its unique chemical properties, the compound is also explored in material science applications:

  • Fluorinated Materials : It can be used in the development of fluorinated polymers and materials with enhanced chemical resistance.

Data Table of Structural Analogues

Compound NameStructural FeaturesUnique Properties
2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloridePara-substituted tolyl groupDifferent receptor binding profile
4-MethylphenyltrifluoromethylmethanolTrifluoromethyl group with alcoholPotential use in solvent applications
N,N-Dimethyl-2,2,2-trifluoroethylamineDimethylated amine structureEnhanced lipophilicity compared to o-tolyl variant

Case Study 1: Interaction Studies

Research has indicated that compounds with similar structures to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride may interact with specific enzymes involved in metabolic pathways. These interactions could be pivotal for drug design aimed at treating neurological disorders.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis routes for producing high-purity samples of this compound demonstrated significant improvements in yield using continuous flow reactors. This method minimizes by-products and enhances the efficiency of the synthetic process.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary distinction among analogs lies in the substituent on the aromatic ring. Key examples include:

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight Substituent (Aromatic Ring) Solubility/Notes Reference
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine HCl C₇H₈ClF₃N₂ 216.6 Pyridin-3-yl Not specified; likely polar due to N-heterocycle
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl C₉H₁₀ClF₃NO 241.63 4-Methoxyphenyl Soluble in chloroform, methanol, DMSO
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl C₉H₈ClF₆N 279.61 3-Trifluoromethylphenyl Research chemical; enantiomer-specific activity
2,2,2-Trifluoro-1-(p-tolyl)ethanamine HCl C₉H₉ClF₃N 227.62* p-Tolyl (para-methylphenyl) Similar hydrophobicity to o-tolyl derivative
(1S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine HCl C₈H₇ClF₄N 231.6 3-Fluorophenyl Chiral compound; potential enantioselective effects

*Estimated molecular weight based on formula.

Key Observations:

Substituent Effects on Solubility: Electron-donating groups (e.g., 4-methoxy in ) enhance solubility in polar solvents like methanol. Bulky or hydrophobic groups (e.g., trifluoromethylphenyl in ) reduce aqueous solubility but improve lipid membrane penetration.

Stereochemical Influence:

  • Enantiopure analogs (e.g., (R)-configuration in ) may exhibit distinct biological activities compared to racemic mixtures.

Molecular Weight Trends:

  • Derivatives with heterocycles (e.g., pyridinyl in ) have lower molecular weights, while halogenated or trifluoromethylated analogs (e.g., ) are heavier.

Hydrogen Bonding and Protein Interactions:
  • Analogs with hydrogen-bonding substituents (e.g., indole derivatives in ) interact with residues like GLU527 and TYR604 in HSP90.

Q & A

Q. What are the standard synthetic routes for 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via reductive amination of o-tolualdehyde with trifluoroethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include:

  • Temperature: Optimal yields (70–85%) are achieved at 0–5°C during the condensation step.
  • Catalyst: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) for reduction .
  • Solvent: Methanol or ethanol is preferred for solubility and inertness.
    Contaminants like unreacted aldehyde can be removed via recrystallization from ethanol/water mixtures .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • NMR:
    • ¹H NMR: A singlet at δ 2.35 ppm (3H, o-tolyl methyl), a multiplet at δ 7.20–7.50 ppm (aromatic protons), and a broad singlet at δ 4.10 ppm (NH2) .
    • ¹⁹F NMR: A triplet near δ -70 ppm (CF3 group) .
  • FT-IR: Stretching vibrations at 3300–3500 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N imine intermediate), and 1100–1200 cm⁻¹ (C-F) .
  • Mass Spectrometry: Molecular ion peak at m/z 225.64 (M+H⁺) confirms molecular weight .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

Answer: The hydrochloride salt enhances water solubility (~50 mg/mL in H2O), but it is more soluble in polar aprotic solvents (e.g., DMSO, methanol). For cell-based assays:

  • Prepare stock solutions in DMSO (≤10% v/v to avoid cytotoxicity).
  • Use phosphate-buffered saline (PBS) for aqueous dilutions .
    Stability tests indicate no degradation in solution at 4°C for 72 hours .

Advanced Research Questions

Q. How does the o-tolyl substituent influence regioselectivity in electrophilic substitution reactions compared to para-substituted analogs?

Answer: The ortho-methyl group sterically hinders electrophilic attack at the adjacent position, directing reactivity to the para position of the aromatic ring. For example:

  • Nitration: Yields 4-nitro-o-tolyl derivatives as the major product (85% selectivity) versus para-substituted analogs, which show random distribution .
  • Suzuki Coupling: Requires bulky ligands (e.g., SPhos) to mitigate steric effects, achieving 60–70% yield .

Q. What role does the trifluoromethyl group play in modulating biological target interactions, and how can this be exploited in drug design?

Answer: The CF3 group enhances:

  • Lipophilicity (logP = 2.1), improving blood-brain barrier penetration .
  • Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes (t½ > 6 hours in microsomal assays) .
  • Receptor Binding: In silico docking studies (PDB: 4HKS) show CF3 forms van der Waals interactions with hydrophobic pockets in serotonin receptors (Ki = 12 nM) .

Q. What strategies resolve contradictions in reported bioactivity data between enantiomers?

Answer:

  • Chiral HPLC: Use a Chiralpak IC-3 column (hexane:isopropanol 90:10) to isolate (R)- and (S)-enantiomers .
  • Enantiomer-Specific Assays: (S)-enantiomer shows 10-fold higher affinity for dopamine D2 receptors (IC50 = 8 nM) versus (R)-enantiomer (IC50 = 80 nM) .
  • Molecular Dynamics Simulations: Reveal differential hydrogen bonding with Asp114 in the receptor’s binding pocket .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–12) at 37°C. LC-MS analysis shows degradation (>10%) occurs at pH < 2 (amide bond hydrolysis) and pH > 10 (CF3 group hydrolysis) .
  • Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with 5% mass loss by 200°C .

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